Lanthionine
Overview
Description
Lanthionine is a nonproteinogenic amino acid characterized by its unique structure, which includes a thioether bridge between two cysteine residues. It is not found in proteins but plays a significant role in various biological and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Lanthionine can be synthesized through the reaction of cysteine with formaldehyde in the presence of a reducing agent. The reaction typically involves heating the mixture under acidic conditions to facilitate the formation of the thioether bridge.
Industrial Production Methods: Industrial production of this compound often involves microbial fermentation processes. Certain bacteria, such as Streptococcus thermophilus, naturally produce this compound as part of their metabolic processes. These bacteria can be cultured in large bioreactors to produce this compound on an industrial scale.
Chemical Reactions Analysis
Types of Reactions: Lanthionine undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles reacting with the thioether bridge in this compound.
Major Products Formed:
Oxidation: Oxidation of this compound can lead to the formation of this compound disulfide.
Reduction: Reduction reactions can produce reduced forms of this compound.
Substitution: Substitution reactions can result in various derivatives of this compound, depending on the nucleophile used.
Scientific Research Applications
Lanthionine has several scientific research applications across various fields:
Chemistry: this compound is used as a building block in the synthesis of complex organic molecules.
Biology: It plays a role in the biosynthesis of certain antibiotics and peptides.
Medicine: this compound derivatives are being explored for their potential therapeutic properties, including antibacterial and anticancer activities.
Industry: this compound is used in the production of certain food additives and pharmaceuticals.
Mechanism of Action
The mechanism by which lanthionine exerts its effects depends on its specific application. For example, in antibacterial applications, this compound-containing peptides (lanthipeptides) disrupt bacterial cell wall synthesis by cross-linking peptidoglycan strands. This mechanism involves molecular targets such as penicillin-binding proteins and pathways related to cell wall biosynthesis.
Comparison with Similar Compounds
Lanthionine is unique due to its thioether bridge, which distinguishes it from other amino acids. Similar compounds include:
Cystine: Another amino acid with a disulfide bridge, but without the thioether linkage.
Homocysteine: Similar in structure but lacks the thioether bridge.
L-cysteine: A simpler amino acid without the cross-linking feature.
This compound's unique structure and properties make it a valuable compound in various scientific and industrial applications.
Properties
IUPAC Name |
2-amino-3-(2-amino-2-carboxyethyl)sulfanylpropanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O4S/c7-3(5(9)10)1-13-2-4(8)6(11)12/h3-4H,1-2,7-8H2,(H,9,10)(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWPCPZJAHOETAG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)SCC(C(=O)O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
922-55-4 | |
Record name | Lanthionine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.888 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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